Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,6-dimethylnicotinate
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Overview
Description
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,6-dimethylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by its unique structure, which includes a benzoylamino group, a carbonothioyl group, and a dimethylnicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,6-dimethylnicotinate typically involves multi-step organic reactions. One common method includes the reaction of ethyl nicotinate with benzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Industrial production also emphasizes the use of cost-effective and environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,6-dimethylnicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoylamino or carbonothioyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile involved.
Scientific Research Applications
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,6-dimethylnicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials and chemicals, particularly in the field of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,6-dimethylnicotinate involves its interaction with specific molecular targets. The benzoylamino and carbonothioyl groups are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,6-dimethylnicotinate can be compared with other similar compounds, such as:
Ethyl 2-amino-4,6-dimethylnicotinate: Lacks the benzoylamino and carbonothioyl groups, resulting in different chemical and biological properties.
Benzoylamino derivatives: Compounds with similar benzoylamino groups but different core structures, leading to variations in reactivity and applications.
Carbonothioyl derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other related compounds.
Properties
IUPAC Name |
ethyl 2-(benzoylcarbamothioylamino)-4,6-dimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-4-24-17(23)14-11(2)10-12(3)19-15(14)20-18(25)21-16(22)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H2,19,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUDXFVBQTUORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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